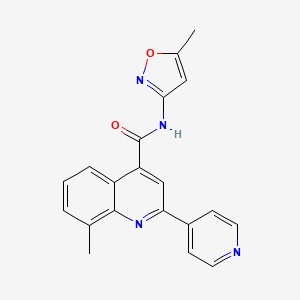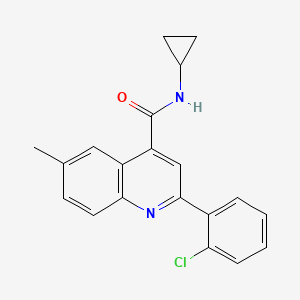
2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide
描述
2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide, also known as CC-1065 analog, is a chemical compound that has been studied for its potential in cancer treatment. This compound belongs to a class of compounds known as DNA alkylating agents, which can damage DNA and prevent cancer cells from dividing and growing.
作用机制
2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide analog exerts its anticancer effects by binding to the minor groove of DNA and causing DNA damage. This leads to the activation of cell death pathways and the inhibition of cancer cell growth and division.
Biochemical and Physiological Effects:
This compound analog has been shown to have a range of biochemical and physiological effects in cancer cells. These include the induction of cell cycle arrest, the inhibition of DNA replication and transcription, and the activation of apoptotic pathways.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide analog in lab experiments is its potent anticancer activity. This makes it a useful tool for studying cancer biology and developing new cancer therapies. However, this compound analog is also highly toxic and can cause significant damage to healthy cells. This limits its use in clinical settings and requires careful handling and disposal in lab experiments.
未来方向
There are several potential future directions for research on 2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide analog. These include:
1. Developing new analogs with improved efficacy and reduced toxicity.
2. Investigating the potential of this compound analog in combination with other anticancer agents.
3. Studying the mechanisms of resistance to this compound analog in cancer cells.
4. Developing new delivery methods for this compound analog to improve its effectiveness and reduce toxicity.
5. Investigating the potential of this compound analog in other diseases, such as viral infections and autoimmune disorders.
In conclusion, this compound analog is a promising compound with potent anticancer activity. Its mechanism of action and biochemical effects make it a useful tool for studying cancer biology and developing new cancer therapies. However, its toxicity and limitations in clinical settings require careful handling and disposal in lab experiments. Further research is needed to explore its potential in combination with other anticancer agents and in other diseases.
科学研究应用
2-(2-chlorophenyl)-N-cyclopropyl-6-methyl-4-quinolinecarboxamide analog has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-12-6-9-18-15(10-12)16(20(24)22-13-7-8-13)11-19(23-18)14-4-2-3-5-17(14)21/h2-6,9-11,13H,7-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOATBCWFDDFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B3608056.png)
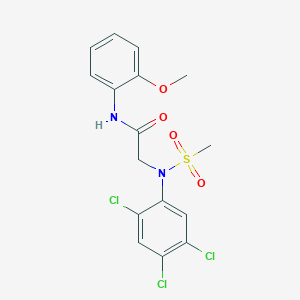
![1-(4-methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3608077.png)
![6-chloro-2-(2-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608080.png)
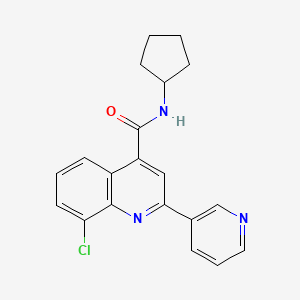
![diethyl 3-methyl-5-({[2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3608105.png)
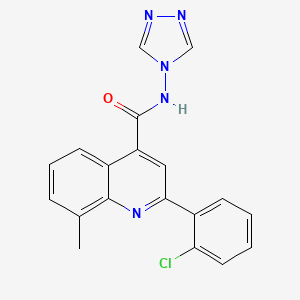
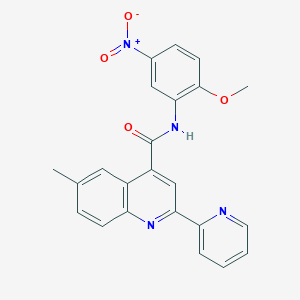

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3608124.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-phenylquinoline](/img/structure/B3608131.png)
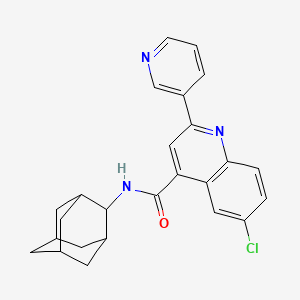
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3608146.png)
